molecular formula C20H18FNO4 B2664666 3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010886-37-9

3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

カタログ番号: B2664666
CAS番号: 1010886-37-9
分子量: 355.365
InChIキー: IFWMJRIPBYLVMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one belongs to the chromeno-oxazine family, a class of heterocyclic compounds characterized by fused coumarin and oxazine rings. These structures are of significant interest due to their diverse pharmacological activities, including anti-inflammatory, antiviral, and antimalarial properties . For instance, derivatives with substitutions at the 3-aryl (e.g., 4-fluorophenyl, 4-chlorophenyl) and 9-alkyl/alkoxy positions (e.g., hydroxyethyl, benzyl, methoxypropyl) have been synthesized and studied .

The 4-fluorophenyl group at position 3 is a common pharmacophore that enhances electronic interactions with biological targets, while the 2-methoxyethyl substituent at position 9 likely improves solubility and bioavailability compared to bulkier or more polar groups .

特性

IUPAC Name

3-(4-fluorophenyl)-9-(2-methoxyethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c1-24-9-8-22-10-16-18(26-12-22)7-6-15-19(23)17(11-25-20(15)16)13-2-4-14(21)5-3-13/h2-7,11H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWMJRIPBYLVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the chromeno[8,7-e][1,3]oxazin core. One common approach is to start with a suitable phenol derivative, which undergoes a series of reactions including cyclization, oxidation, and substitution to introduce the various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or additional substituents on the core structure.

科学的研究の応用

Chemical Structure and Synthesis

The compound belongs to the class of oxazines, which are heterocyclic compounds featuring an oxygen atom in a six-membered ring. The synthesis of 3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can be achieved through several methodologies, including:

  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields while being environmentally friendly.
  • Multicomponent Reactions : These reactions allow for the efficient assembly of the compound from various precursors under controlled conditions.

The molecular structure of this compound suggests potential interactions with biological targets, making it a subject of interest for further research.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may disrupt bacterial cell membranes or inhibit key metabolic pathways, indicating potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : The structural features of oxazines often correlate with anti-inflammatory activities, positioning this compound as a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the pharmacological potential of oxazine derivatives:

  • Antitumor Activity : Similar compounds have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. For instance, talazoparib, a known PARP inhibitor, has demonstrated significant antitumor activity in BRCA mutation-associated cancers . This highlights the potential for this compound to be explored in similar therapeutic contexts.
  • Mechanism of Action : The exact mechanism by which this compound exerts its effects is not fully understood. However, it is believed to interact with specific biological targets such as enzymes or receptors involved in disease processes. Ongoing research aims to elucidate these interactions further.

Potential Applications in Drug Development

Given its structural characteristics and preliminary findings regarding its biological activities, this compound has several potential applications:

  • Drug Discovery : Its unique chemical structure makes it a valuable candidate for developing new therapeutic agents targeting cancer and infectious diseases.
  • Therapeutic Formulations : The compound's favorable pharmacokinetic properties could facilitate its formulation into effective therapeutic agents.

作用機序

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound's binding affinity and selectivity, while the methoxyethyl group may influence its solubility and bioavailability.

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position 3) Substituents (Position 9) Yield (%) Melting Point (°C) Key References
3-(4-Fluorophenyl)-9-(2-hydroxyethyl)-... 4-Fluorophenyl 2-Hydroxyethyl 81 149–151
3-(4-Chlorophenyl)-9-(3-methoxypropyl)-... 4-Chlorophenyl 3-Methoxypropyl N/A N/A
9-(2-Methoxyethyl)-3-(4-methoxyphenyl)-... 4-Methoxyphenyl 2-Methoxyethyl + Trifluoromethyl N/A N/A
9-(4-Fluorobenzyl)-2-phenyl-... Phenyl 4-Fluorobenzyl 35 140–143
9-Benzyl-2-phenyl-... Phenyl Benzyl 40 138–140

Key Observations:

  • Position 3 Substituents: 4-Fluorophenyl (target compound): Enhances electronic effects for receptor binding compared to 4-chlorophenyl or 4-methoxyphenyl .
  • Position 9 Substituents :
    • 2-Methoxyethyl (target compound): Balances lipophilicity and solubility better than bulkier groups like benzyl or thienylmethyl .
    • Hydroxyethyl (): Higher polarity reduces bioavailability but may improve water solubility (m.p. 149–151°C vs. 138–140°C for benzyl derivatives) .

Research Findings and Data Tables

Spectral and Analytical Data

Table 3: NMR and HRMS Data for Selected Analogues

Compound (Evidence Source) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (Observed [M+H]⁺)
3-(4-Fluorophenyl)-9-(2-hydroxyethyl)-... (4) 2.98 (t, 2H), 3.77 (t, 2H), 4.23 (s, 2H) 177.9 (C=O), 162.4 (C-F) N/A
9-Benzyl-2-phenyl-... (5) 8.04 (d, 1H), 7.79 (d, 2H), 4.96 (s, 2H) 177.9 (C=O), 137.5 (aromatic) 370.1432 (Calc: 370.1438)
9-(4-Fluorophenyl)-2-phenyl-... (7) 7.50 (q, 3H), 6.93 (d, 1H), 4.94 (s, 2H) 162.4 (C-F), 117.5 (aromatic) 384.1585 (Calc: 384.1585)

Notes:

  • Fluorine atoms (e.g., 4-fluorophenyl) produce distinct ¹³C NMR shifts (~162 ppm) due to strong electronegativity .
  • The 2-methoxyethyl group’s protons are expected to resonate near δ 3.3–3.5 ppm (OCH₂CH₂O), analogous to ’s methoxyethyl derivatives .

生物活性

3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound is believed to exert its biological effects primarily through the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. PARP plays a crucial role in DNA repair mechanisms, particularly in cells with BRCA1 or BRCA2 mutations. Inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that rely on this repair pathway.

Antitumor Activity

Research indicates that compounds similar to this compound have demonstrated significant antitumor activity:

  • In vitro Studies : In cell line studies, compounds with structural similarities have shown potent inhibition of cancer cell proliferation. For instance, talazoparib (a related PARP inhibitor) has shown an EC50 of 0.3 nM in BRCA1 mutant MX-1 breast cancer cells and 5 nM in Capan-1 cells .
  • In vivo Studies : Animal models have demonstrated that these compounds can significantly reduce tumor growth when administered orally. Talazoparib has shown remarkable efficacy in xenograft models involving BRCA1 mutant tumors .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics:

  • Bioavailability : Compounds like talazoparib have been noted for their oral bioavailability and prolonged half-life (approximately 50 hours), allowing for once-daily dosing regimens .
  • Metabolism : Metabolic studies indicate that these compounds undergo extensive hepatic metabolism but retain sufficient active concentrations to exert therapeutic effects.

Clinical Trials

Several clinical trials have evaluated the efficacy and safety of PARP inhibitors similar to this compound:

  • Phase I Trials : A study involving talazoparib showed a maximum tolerated dose (MTD) of 1.0 mg/day with significant antitumor responses observed in patients with BRCA mutation-associated cancers. The trial reported confirmed responses in approximately 50% of patients treated at this dose level .
  • Adverse Events : Common adverse effects included fatigue and anemia; however, the overall safety profile was deemed acceptable with careful monitoring .

Data Table: Summary of Clinical Findings

ParameterTalazoparib (Similar Compound)Reference
MTD1.0 mg/day
Half-life~50 hours
EC50 (MX-1 Cells)0.3 nM
Confirmed Responses50% in BRCA-mutated cancers
Common Adverse EventsFatigue (37%), Anemia (35%)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。